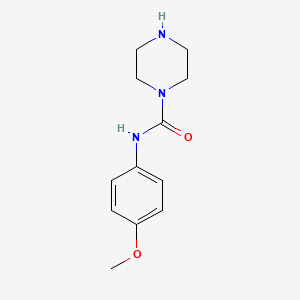
N-(4-methoxyphenyl)piperazine-1-carboxamide
Descripción general
Descripción
“N-(4-methoxyphenyl)piperazine-1-carboxamide” is a compound with the molecular formula C12H17N3O2 . It has a molecular weight of 235.29 and is typically stored at room temperature . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(4-methoxyphenyl)piperazine-1-carboxamide” is 1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-(4-methoxyphenyl)piperazine-1-carboxamide” is a solid at room temperature . It has a molecular weight of 235.28 g/mol and a topological polar surface area of 58.8 Ų . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
PET Dopamine D3 Receptor Radioligands
N-(4-methoxyphenyl)piperazine-1-carboxamide derivatives have been explored as potential PET (Positron Emission Tomography) radioligands for imaging dopamine D3 receptors. Such derivatives have been synthesized and exhibited potential for visualizing D3 receptors in the brain, contributing to the study of neurological disorders and brain function (Gao et al., 2008).
Serotonin 5-HT1A Receptor Tracers
The compound has been used in the synthesis of carboxamide derivatives aimed at tracing serotonin 5-HT1A receptors. These studies have included the development of PET tracers for improved in vivo quantification of 5-HT1A receptors, which are significant in studying neuropsychiatric disorders (García et al., 2014).
Radiotracer Development for D3 Receptor Imaging
N-(4-methoxyphenyl)piperazine-1-carboxamide has been utilized in the development of a potential radiotracer, specifically targeting D3 receptors in the brain. These advancements are crucial in PET imaging for neurological research (Kuhnast et al., 2006).
Modification for TRPV1 Antagonists
There has been a study on the chemical modification of N-(4-methoxyphenyl)piperazine-1-carboxamide derivatives to develop potent TRPV1 antagonists. These compounds show promise in pain management and the treatment of chronic pain (Nie et al., 2020).
Development of Rho Kinase Inhibitors
N-(4-methoxyphenyl)piperazine-1-carboxamide derivatives have been investigated for their role as Rho kinase inhibitors. Such compounds are under research for treating central nervous system disorders, showcasing their therapeutic potential (Wei et al., 2016).
Selective Killing of Bacterial Persisters
A specific derivative of N-(4-methoxyphenyl)piperazine-1-carboxamide has shown the ability to selectively kill bacterial persisters, a significant advancement in the field of antibiotic resistance and bacterial infection treatment (Kim et al., 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-11-4-2-10(3-5-11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFGSGQYJLMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)piperazine-1-carboxamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


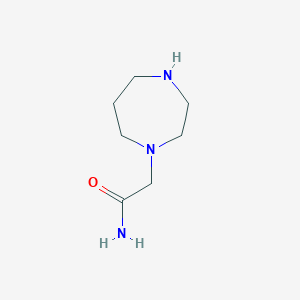
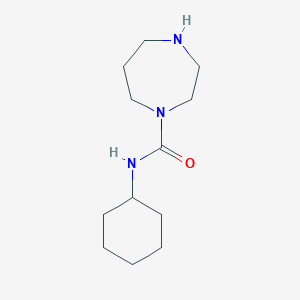
![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxyiminopropanamide](/img/structure/B7806698.png)
![3-[(2,4-Dichlorophenyl)formamido]propanoic acid](/img/structure/B7806702.png)
![2-[(Methylamino)methyl]phenol](/img/structure/B7806706.png)
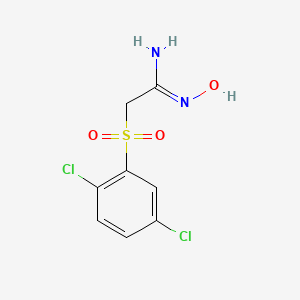

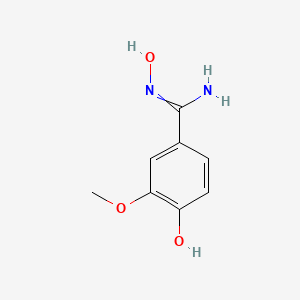
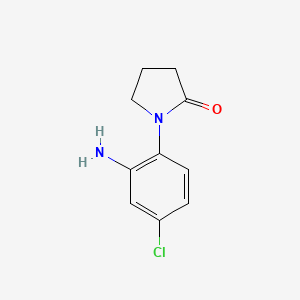
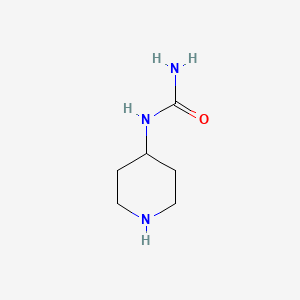
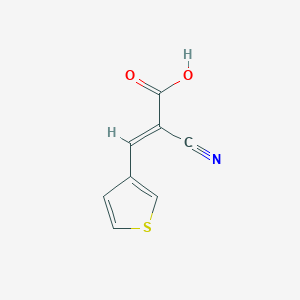
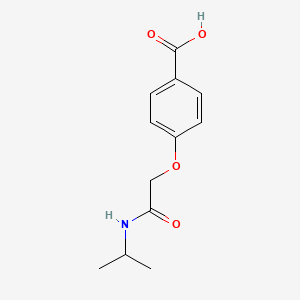
![4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide](/img/structure/B7806776.png)